4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Descripción

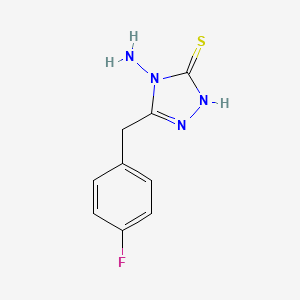

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an amino group, a fluorobenzyl group, and a thiol group

Propiedades

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRRNALZBYGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147445 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24838164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151297-84-6 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151297-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Thiocarbohydrazide and Carboxylic Acid Condensation

A widely reported method involves the condensation of thiocarbohydrazide with 4-fluorobenzyl-containing carboxylic acids. For instance, 4-fluorophenylacetic acid reacts with thiocarbohydrazide under fusion conditions to form a thiosemicarbazide intermediate, which undergoes cyclization to yield the target compound.

Reaction Scheme:

- Formation of Thiosemicarbazide:

$$ \text{4-Fluorophenylacetic acid} + \text{Thiocarbohydrazide} \xrightarrow{\Delta} \text{Thiosemicarbazide Intermediate} $$ - Cyclization:

$$ \text{Thiosemicarbazide Intermediate} \xrightarrow{\text{NaOH, Reflux}} \text{4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol} $$

Conditions:

Acyl Thiosemicarbazide Cyclization

Acyl thiosemicarbazides derived from 4-fluorobenzylacetic acid hydrazide can be cyclized in basic media. This method leverages ethyl chloroacetate to form thioether linkages, followed by hydrazide formation and cyclization.

Reaction Steps:

- Synthesis of Ethyl Thioether:

$$ \text{1,2,4-Triazole-5-thione} + \text{Ethyl Chloroacetate} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{Ethyl 2-((4-Phenyl-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate} $$ - Hydrazide Formation:

$$ \text{Ethyl Ester} + \text{Hydrazine Hydrate} \xrightarrow{\text{Propan-2-ol, 60°C}} \text{Hydrazide Derivative} $$ - Cyclization:

$$ \text{Hydrazide Derivative} \xrightarrow{\text{NaOH, Reflux}} \text{Target Compound} $$

Optimization:

- Yields improve with excess hydrazine hydrate (94% hydrazide formation).

- Cyclization in aqueous NaOH at 80°C for 6 hours achieves 70–85% yield.

Alternative Synthetic Routes

Thermolysis of Thiosemicarbazones

Thiosemicarbazones derived from 4-fluorobenzyl aldehydes undergo thermolysis to form triazole-thiols. This method avoids strong bases but requires precise temperature control.

Procedure:

- Thiosemicarbazone Synthesis:

$$ \text{4-Fluorobenzyl Aldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{Ethanol, HCl}} \text{Thiosemicarbazone} $$ - Thermal Cyclization:

$$ \text{Thiosemicarbazone} \xrightarrow{\Delta \, (200–220°C)} \text{Target Compound} $$

Outcome:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 4-fluorobenzyl halides and triazole precursors. This method reduces reaction time from hours to minutes.

Example:

- Microwave Cyclization:

$$ \text{4-Fluorobenzyl Chloride} + \text{4-Amino-1,2,4-triazole-3-thiol} \xrightarrow{\text{MW, 150°C, 10 min}} \text{Target Compound} $$

Advantages:

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

- Regioselectivity: Cyclization reactions may produce regioisomers; using bulky bases (e.g., KOH) improves selectivity for the 1,2,4-triazole isomer.

- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

- Scale-Up: Microwave methods are preferable for industrial scaling due to rapid kinetics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential as an antifungal agent. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition can lead to the disruption of fungal cell membrane integrity.

Case Study

In a study evaluating the antifungal activity of triazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects against various fungal strains, suggesting its potential as a lead compound for developing new antifungal therapies .

Agricultural Applications

The compound has also been investigated for its use as an agricultural fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens.

Research Findings

Field trials have shown that formulations containing triazole derivatives can effectively reduce the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds not only enhances crop yield but also contributes to sustainable agricultural practices by reducing the need for more toxic fungicides .

Cosmetic Industry

Recent research has highlighted the potential of this compound in cosmetic formulations. Its antioxidant properties may provide benefits in skin care products aimed at combating oxidative stress and aging.

Experimental Data

In vitro studies have indicated that this compound can scavenge free radicals effectively, making it a valuable ingredient in anti-aging creams and serums .

Comparative Analysis of Triazole Compounds

Mecanismo De Acción

The mechanism of action of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparación Con Compuestos Similares

- 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-nitrobenzyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs with different substituents.

Actividad Biológica

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈F N₄S

- Molecular Weight : 210.23 g/mol

- IUPAC Name : 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazol-3-thiol

This compound features a triazole ring with an amino group and a thiol group that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study focusing on various triazole compounds demonstrated that this compound showed promising results against several bacterial strains. The mechanism of action is believed to involve inhibition of key enzymes in bacterial cell wall synthesis.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro assays revealed that it exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, the IC₅₀ values for certain tumor cell lines were reported above 100 µM, indicating low cytotoxicity against normal cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

This selectivity is crucial for developing anticancer agents with reduced side effects.

Inhibition of Metallo-Beta-Lactamases (MBLs)

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. Studies have shown that derivatives like this compound can act as micromolar inhibitors against clinically relevant MBLs such as NDM-1 and VIM-type .

Case Study 1: Acute Toxicity Assessment

A recent study assessed the acute toxicity of a related compound using both in silico and in vivo methods. The LD₅₀ was determined to be 1190 mg/kg when administered intragastrically, categorizing it within the IV class of toxicity according to established classifications . This suggests a relatively low risk profile for therapeutic applications.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships (SAR) of triazole derivatives have highlighted the importance of specific substituents in enhancing biological activity. Modifications on the benzyl moiety significantly affected the potency against bacterial strains and cancer cell lines. For example, compounds with fluorine substitutions showed improved activity compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.